molecular formula C16H18F6IP B1603749 Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate CAS No. 67578-25-0

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate

Cat. No.: B1603749
CAS No.: 67578-25-0
M. Wt: 482.18 g/mol
InChI Key: FHGNLHVJGVPDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate is an organoiodine compound with the chemical formula C16H18F6IP. It is a type of diaryliodonium salt, which are known for their utility in various chemical reactions, particularly in photoinitiation and as oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate can be synthesized through the reaction of iodine(III) reagents with 3,4-dimethylphenyl groups. A common method involves the reaction of 3,4-dimethyliodobenzene with a suitable oxidizing agent in the presence of hexafluorophosphate anion sources. The reaction typically occurs under mild conditions and can be facilitated by the use of solvents such as acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in photoinitiation, the compound can generate reactive intermediates that lead to polymer formation .

Scientific Research Applications

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(3,4-dimethylphenyl)iodonium hexafluorophosphate exerts its effects involves the generation of reactive intermediates upon exposure to UV light. These intermediates can initiate polymerization reactions or participate in oxidative processes. The molecular targets and pathways involved include the activation of carbon-carbon double bonds and the formation of radical species .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-methylphenyl)iodonium hexafluorophosphate
  • Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
  • Diphenyliodonium hexafluorophosphate

Uniqueness

Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate is unique due to the presence of the 3,4-dimethylphenyl groups, which can influence its reactivity and stability compared to other diaryliodonium salts. This structural variation can lead to differences in photoinitiation efficiency and the types of reactions it can facilitate .

Properties

IUPAC Name

bis(3,4-dimethylphenyl)iodanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18I.F6P/c1-11-5-7-15(9-13(11)3)17-16-8-6-12(2)14(4)10-16;1-7(2,3,4,5)6/h5-10H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGNLHVJGVPDDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[I+]C2=CC(=C(C=C2)C)C)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F6IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604863
Record name Bis(3,4-dimethylphenyl)iodanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67578-25-0
Record name Bis(3,4-dimethylphenyl)iodanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate
Reactant of Route 2
Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate
Reactant of Route 3
Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate
Reactant of Route 4
Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate
Reactant of Route 5
Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate
Reactant of Route 6
Bis(3,4-dimethylphenyl)iodonium hexafluorophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.